molecular formula C2H7CuNO B13756539 Copper ethanolamine

Copper ethanolamine

Cat. No.: B13756539
M. Wt: 124.63 g/mol
InChI Key: PNWFFTWFSDDZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper ethanolamine is a coordination compound formed by the interaction of copper ions with ethanolamine. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper ethanolamine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the copper ions and the ethanolamine molecules.

Industrial Production Methods: In industrial settings, this compound is produced by mixing copper salts with ethanolamine under controlled conditions to ensure the formation of a stable complex. The process may involve additional steps such as filtration and purification to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Copper ethanolamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper oxide and other oxidation products.

    Reduction: The compound can be reduced to form elemental copper and ethanolamine.

    Substitution: this compound can participate in substitution reactions where the ethanolamine ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligands such as ammonia or other amines can replace ethanolamine under appropriate conditions.

Major Products Formed:

    Oxidation: Copper oxide and other copper-containing compounds.

    Reduction: Elemental copper and free ethanolamine.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper ethanolamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

    Biology: Employed in studies of copper metabolism and its role in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized as a wood preservative and in the formulation of algaecides and fungicides.

Mechanism of Action

The mechanism of action of copper ethanolamine involves the coordination of copper ions with ethanolamine, which stabilizes the copper in a specific oxidation state. This coordination complex can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved may include redox reactions and ligand exchange processes.

Comparison with Similar Compounds

    Copper monoethanolamine: Similar to copper ethanolamine but with a different ligand structure.

    Copper diethanolamine: Contains two ethanolamine ligands instead of one.

    Copper triethanolamine: Contains three ethanolamine ligands, forming a more complex structure.

Uniqueness: this compound is unique due to its specific coordination chemistry and the stability of the complex it forms. This stability makes it particularly useful in applications where controlled release of copper ions is desired, such as in wood preservation and algaecide formulations.

Properties

Molecular Formula

C2H7CuNO

Molecular Weight

124.63 g/mol

IUPAC Name

2-aminoethanol;copper

InChI

InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2;

InChI Key

PNWFFTWFSDDZTE-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.[Cu]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.